molecular formula C10H13NO B6219593 N-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]hydroxylamine CAS No. 2229640-81-5

N-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]hydroxylamine

Cat. No. B6219593
CAS RN: 2229640-81-5
M. Wt: 163.2
InChI Key:
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Description

N-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]hydroxylamine, more commonly known as N-methylhydroxylamine (NMHA), is an organic compound that is widely used in scientific research and laboratory experiments. NMHA is a colorless liquid with a boiling point of around 100°C and a melting point of around -15°C. It is a highly reactive compound and is used in a variety of different applications. NMHA is often used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a preservative in food products. In addition, NMHA has been used as a starting material in the synthesis of various compounds, including pharmaceuticals and agricultural chemicals.

Mechanism of Action

N-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]hydroxylamine is a highly reactive compound and is capable of undergoing a variety of different chemical reactions. Its reactivity is due to the presence of a hydroxylamine group, which is capable of forming a variety of different compounds. N-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]hydroxylamine is capable of forming a variety of different compounds, depending on the reaction conditions.
Biochemical and Physiological Effects
N-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]hydroxylamine has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of several neurotransmitters, including serotonin, dopamine, and norepinephrine. In addition, N-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]hydroxylamine has been found to inhibit the enzyme cyclooxygenase, which is involved in the production of prostaglandins. N-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]hydroxylamine has also been found to have antioxidant properties, which may be beneficial in the prevention of certain diseases.

Advantages and Limitations for Lab Experiments

N-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]hydroxylamine has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, N-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]hydroxylamine is highly reactive and can be used to synthesize a variety of different compounds. However, N-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]hydroxylamine is also highly toxic and should be handled with caution. In addition, N-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]hydroxylamine is highly flammable and should be stored in a cool, dry place away from sources of heat or flame.

Future Directions

In the future, N-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]hydroxylamine may be used in a variety of different applications. It has the potential to be used as a preservative in food products, as a reagent in organic synthesis, and as a catalyst in chemical reactions. Additionally, N-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]hydroxylamine may be used as a starting material in the synthesis of various compounds, including pharmaceuticals and agricultural chemicals. It may also be used to develop new methods for the synthesis of various compounds. Finally, N-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]hydroxylamine may be used in the development of new drugs and treatments for various diseases.

Synthesis Methods

N-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]hydroxylamine can be synthesized in two main ways. The first method involves the reaction of aqueous hydroxylamine hydrochloride and methyl iodide in the presence of a base. This reaction produces an intermediate compound, which is then hydrolyzed to form N-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]hydroxylamine. The second method involves the reaction of aqueous hydroxylamine hydrochloride and methyl bromide in the presence of a base. This reaction also produces an intermediate compound, which is then hydrolyzed to form N-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]hydroxylamine.

Scientific Research Applications

N-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]hydroxylamine has been used extensively in scientific research and laboratory experiments. It has been used as a reagent in organic synthesis and as a catalyst in chemical reactions. In addition, N-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]hydroxylamine has been used as a starting material in the synthesis of various compounds, including pharmaceuticals and agricultural chemicals. N-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]hydroxylamine has also been used as a preservative in food products.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]hydroxylamine involves the reaction of N-methylhydroxylamine with (2E)-3-phenylprop-2-enal in the presence of a reducing agent to yield the desired product.", "Starting Materials": [ "N-methylhydroxylamine", "(2E)-3-phenylprop-2-enal", "Reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Add N-methylhydroxylamine to a reaction flask", "Add (2E)-3-phenylprop-2-enal to the reaction flask", "Add a reducing agent (e.g. sodium borohydride) to the reaction flask", "Stir the reaction mixture at room temperature for several hours", "Quench the reaction with water", "Extract the product with an organic solvent", "Dry the organic layer with anhydrous sodium sulfate", "Filter the solution and concentrate the product under reduced pressure", "Purify the product by column chromatography or recrystallization" ] }

CAS RN

2229640-81-5

Molecular Formula

C10H13NO

Molecular Weight

163.2

Purity

0

Origin of Product

United States

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